REACTION_SMILES
|
[C:1]([C:2]1=[N:10][CH:5]([C:6]([CH3:7])([CH3:8])[CH3:9])[CH2:4][O:3]1)([C:11]1=[N:19][CH:14]([C:15]([CH3:16])([CH3:17])[CH3:18])[CH2:13][O:12]1)([CH3:20])[CH3:21].[CH2:34]1[CH2:35][CH2:36][CH2:37][CH2:38][CH2:39]1.[Cl:22][C:23](=[CH2:24])[F:25].[Cu+:54].[F:46][C:47]([F:48])([F:49])[S:50]([O-:51])(=[O:52])=[O:53].[N+:26](=[N-:27])=[CH:28][C:29](=[O:30])[O:31][CH2:32][CH3:33].[cH:40]1[cH:41][cH:42][cH:43][cH:44][cH:45]1>>[Cl:22][C:23]1([F:25])[CH2:24][CH:28]1[C:29](=[O:30])[O:31][CH2:32][CH3:33]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C1=NC(C(C)(C)C)CO1)C1=NC(C(C)(C)C)CO1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCCCC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C=C(F)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cu+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(=O)([O-])C(F)(F)F
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C=[N+]=[N-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
CCOC(=O)C1CC1(F)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |